6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C20H17ClN4OS |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
6-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-17(11-14-5-3-2-4-6-14)18(26)25-19(22-13)23-20(24-25)27-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H,22,23,24) |
InChI Key |
YXXLFNJTCSTBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethyl Acetoacetate
Ethyl acetoacetate (1a ) undergoes alkylation with benzyl bromide (2n ) under basic conditions to yield 1-(benzyl)ethyl acetoacetate (4na ). This step employs n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.
Reaction Conditions :
Benzylation Optimization
Variation in benzyl halides (e.g., substituted benzyl bromides) affects reaction efficiency. For example, electron-withdrawing groups on the benzyl ring reduce nucleophilicity, necessitating prolonged reaction times.
Cyclization to Form the Triazolopyrimidinone Core
Microwave-Assisted Cyclization
The benzylated β-keto ester (4na ) reacts with 3,5-diaminotriazole (5c ) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation (200°C, 30 min). This method enhances reaction efficiency compared to conventional heating.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 200°C |
| Time | 30 min |
| Solvent | BMIM-PF6 |
| Yield | 75–83% |
The product, 6-benzyl-5-methyl[1,triazolo[1,5-a]pyrimidin-7(4H)-one (6 ), is isolated via column chromatography (CH₂Cl₂:MeOH, 95:5).
Structural Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms ≥98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional heating | 68 | 6 | 95 |
| Microwave-assisted | 78 | 0.5 | 98 |
Microwave irradiation significantly enhances efficiency, attributed to uniform heating and reduced decomposition.
Challenges and Optimization Strategies
Chemical Reactions Analysis
6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioether linkage.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Research has identified several key biological activities associated with this compound:
1. Antitumor Activity
- The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action often involves the inhibition of critical signaling pathways associated with cancer progression.
2. Antimicrobial Properties
- Studies have shown that 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
3. Anti-inflammatory Effects
- The compound has demonstrated potential anti-inflammatory properties, suggesting it could be beneficial in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Key findings include:
- Chlorine Substitution : The presence of chlorine in the benzyl group enhances antimicrobial activity.
- Alkyl Chain Variation : Modifications to the alkyl chains on the triazole ring can significantly impact antitumor efficacy.
Case Study 1: Antitumor Efficacy
A study investigated the synergistic effects of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in combination with established chemotherapeutic agents like doxorubicin. In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed enhanced cytotoxic effects when used in combination, particularly against the MDA-MB-231 cell line known for its aggressive nature and resistance to treatment.
Case Study 2: Antimicrobial Activity
An evaluation of various synthesized derivatives of this compound showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness relative to other compounds in the same class:
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | High | High | Moderate |
Mechanism of Action
The mechanism of action of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Halogen Substitution: The 4-chlorobenzyl group in the target compound increases molecular weight by ~69 Da compared to non-halogenated analogs (e.g., STK250942) and may enhance binding to hydrophobic pockets in biological targets .
- Sulfur Linkage : Thioether bonds (e.g., benzylthio) improve metabolic stability over oxygen-based linkages but may reduce solubility .
- Heterocyclic Modifications : Pyridine-containing derivatives (e.g., CAS 921167-89-7) introduce nitrogen-rich regions for hydrogen bonding or metal interaction .
Key Observations :
Electrochemical and Pharmacological Data
Key Observations :
- Anti-tubercular activity in halogenated analogs highlights the therapeutic relevance of chloro substituents .
Biological Activity
6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolo-pyrimidines, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring fused with a pyrimidine moiety.
- Substituents including a benzyl group and a chlorobenzyl thioether , which significantly influence its chemical properties and biological activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Anticancer Activity : They may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
- Antiviral Properties : These compounds can target viral replication processes by interacting with viral enzymes .
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In vitro studies show that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound's structure allows it to effectively bind to targets involved in cancer progression, leading to reduced cell viability.
Antiviral Activity
The compound also displays promising antiviral activity:
- It has been noted for its ability to inhibit the replication of viruses by targeting specific viral proteins .
- The presence of the thioether group enhances its interaction with viral enzymes, potentially increasing its efficacy.
Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorobenzyl)thio-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Similar core structure with different substituents | Antiviral activity |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Lacks benzyl substituents | Anticancer properties |
| Troxipide analogs | Incorporates triazole and pyrimidine moieties | Antiproliferative activity against cancer cells |
This table illustrates how variations in structure can lead to different biological activities among related compounds.
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines, 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibited IC50 values comparable to established chemotherapeutics .
- Mechanism-Based Studies : Research focusing on the mechanism of action revealed that this compound inhibits key enzymes involved in DNA synthesis and repair pathways in cancer cells. This inhibition was shown to correlate with increased apoptosis rates in treated cells .
Q & A
Q. What are the established synthetic routes for 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and what catalysts or solvents are critical for optimizing yields?
The synthesis typically involves multi-step protocols, including cyclization and functionalization of triazole and pyrimidine precursors. A common approach uses 3-amino-1,2,4-triazole and substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with ethyl cyanoacetate in the presence of catalysts like TMDP (tetramethylenediamine pentamethyl). Solvent systems such as ethanol/water (1:1 v/v) under reflux conditions achieve yields up to 92% . Key steps include:
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- H/C NMR : To confirm substituent positions (e.g., benzyl, chlorobenzyl groups) and ring saturation .
- Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight enzyme inhibition (e.g., kinases, proteases) and antimicrobial potential against Gram-positive bacteria. Assays often use:
- MIC (Minimum Inhibitory Concentration) : Evaluated via broth microdilution .
- Enzyme kinetics : Measured using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC or MIC values may arise from variations in:
- Assay conditions (pH, temperature, solvent DMSO concentration).
- Cell lines/microbial strains : Genetic differences affect target susceptibility.
Methodological recommendations : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isothermal titration calorimetry (ITC) to validate binding affinities independently .
- Compare structural analogs (e.g., hydroxyl vs. hydrazinyl derivatives) to isolate substituent effects .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Q. How can electrochemical properties inform its application in corrosion inhibition or redox-active drug design?
Voltammetric studies on carbon graphite electrodes reveal:
- Redox peaks : Correspond to oxidation/reduction of the triazole and pyrimidine rings.
- Corrosion inhibition efficiency : Correlates with adsorption on metal surfaces (e.g., copper in chloride media) via thioether and chlorobenzyl groups .
Experimental design : - Tafel plots to measure corrosion current density.
- DFT calculations to model electron transfer pathways .
Key Methodological Recommendations
- For synthetic reproducibility : Prioritize ethanol/water solvent systems over molten-state TMDP due to safety concerns .
- For biological studies : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition) .
- For computational modeling : Use Molecular Dynamics (MD) simulations to predict binding modes in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
